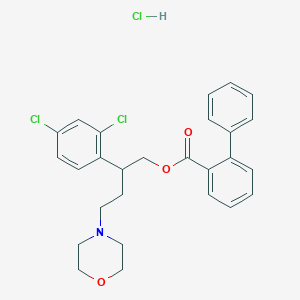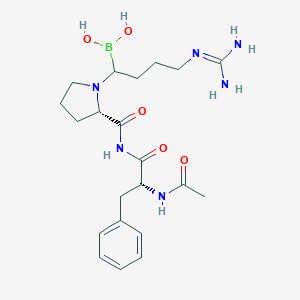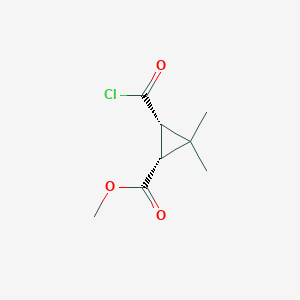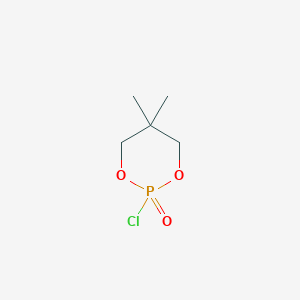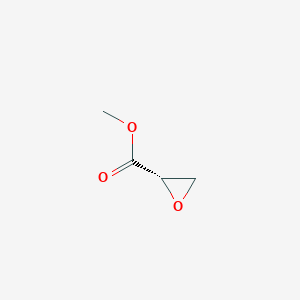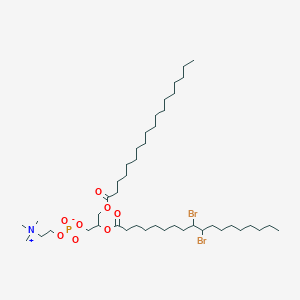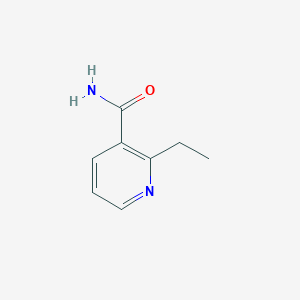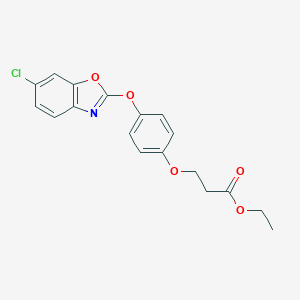
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve motor function and reduce the severity of symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be studied as a potential alternative to traditional pesticides and herbicides. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate and its applications in various fields.
Métodos De Síntesis
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
116573-18-3 |
|---|---|
Nombre del producto |
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate |
Fórmula molecular |
C18H16ClNO5 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
Clave InChI |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



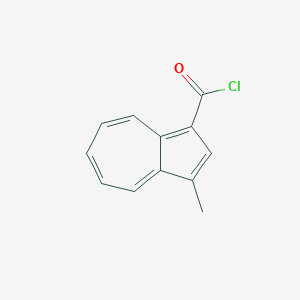
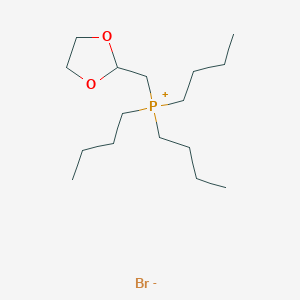

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
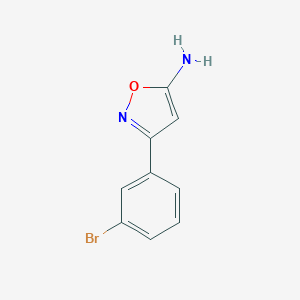
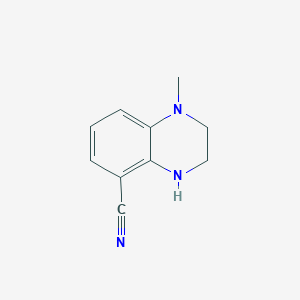
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
